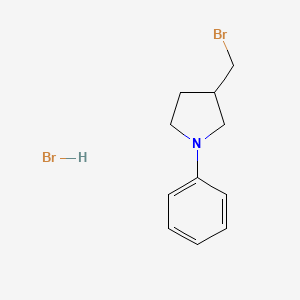

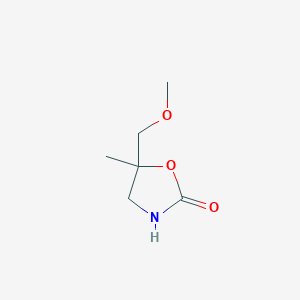

![molecular formula C25H21N5O3 B2709284 N-(4-((4-甲基-6-(苯基氨基)嘧啶-2-基)氨基)苯基)苯并[d][1,3]二噁烷-5-甲酰胺 CAS No. 941983-85-3](/img/structure/B2709284.png)

N-(4-((4-甲基-6-(苯基氨基)嘧啶-2-基)氨基)苯基)苯并[d][1,3]二噁烷-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as thiazolecarboxamides . It is offered by Benchchem for research purposes.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The crystal structure of similar compounds at 100 K is triclinic, with specific space group parameters . The structure is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the replacement of chloride ions with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO but insolubility in water .科学研究应用

HDAC抑制与癌症治疗

相关嘧啶衍生物的一个重要应用是组蛋白脱乙酰酶(HDAC)抑制剂的开发。例如,结构相似的化合物MGCD0103选择性地抑制HDACs 1-3和11,通过阻断癌细胞增殖和诱导凋亡显示出作为抗癌药物的潜力(周等人,2008)。

抗癌和抗炎剂

与指定化合物密切相关的吡唑并嘧啶类化合物已被合成并评估其抗癌和抗5-脂氧合酶活性。这些化合物在对癌细胞系具有细胞毒活性以及抑制炎症方面显示出前景(Rahmouni等人,2016)。

药物分析中的电泳分离

在药物分析中,与指定化学物质相似的化合物被用作毛细管电泳中的参考物质,有助于像甲磺酸伊马替尼这样的药物的质量控制(叶等人,2012)。

抗生素和抗菌药物的合成

相关于指定化学结构的化合物被用于合成新的抗生素和抗菌药物。它们对革兰氏阳性和革兰氏阴性细菌的生物活性突出了它们在医学应用中的潜力(Ahmed,2007)。

癌症治疗中的凋亡诱导

类似嘧啶结构的衍生物已被确定为有效的凋亡诱导剂。这一发现与癌症治疗尤为相关,其中此类化合物可以通过诸如抑制微管聚合之类的机制诱导癌细胞凋亡(Kemnitzer等人,2009)。

作用机制

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

The mode of action of N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with its targets, potentially tyrosine kinases . The compound may bind to the inactive domain of these enzymes, thereby inhibiting their activity . This inhibition can lead to alterations in the signal transduction pathways controlled by these enzymes, resulting in changes in cellular activities.

Biochemical Pathways

The biochemical pathways affected by N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide are likely related to the signal transduction pathways controlled by tyrosine kinases . By inhibiting these enzymes, the compound can disrupt these pathways, leading to downstream effects such as altered cell growth and differentiation .

Result of Action

The molecular and cellular effects of N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide’s action would depend on its specific targets and the pathways it affects. If it inhibits tyrosine kinases, it could potentially alter cell growth and differentiation

未来方向

The development of new efficient antitrypanosomal compounds with fewer side effects is an urgent need . In addition, the emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies pose a major threat to malaria control and elimination . Therefore, compounds like this could potentially be further developed into drugs applied in acute-myeloid-leukemia (AML) therapeutics .

属性

IUPAC Name |

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3/c1-16-13-23(27-18-5-3-2-4-6-18)30-25(26-16)29-20-10-8-19(9-11-20)28-24(31)17-7-12-21-22(14-17)33-15-32-21/h2-14H,15H2,1H3,(H,28,31)(H2,26,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYJUZCEHXCTFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

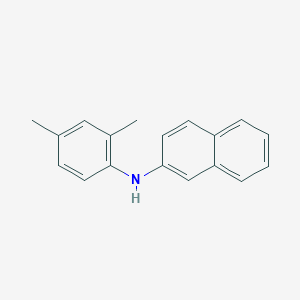

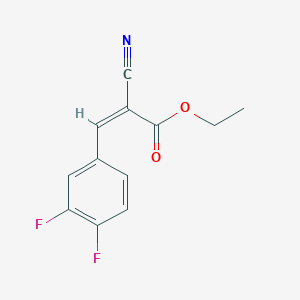

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709201.png)

![1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B2709208.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2709209.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)

![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)

![2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2709218.png)

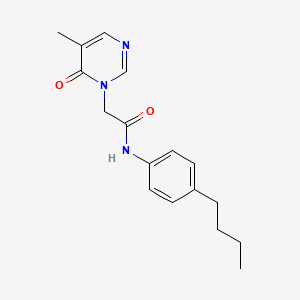

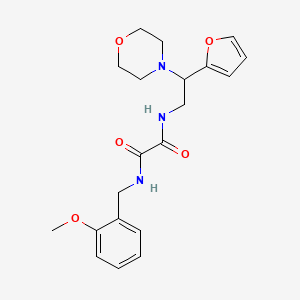

![1-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2709223.png)